molecular formula C13H9BrF2OZn B14898459 4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14898459
M. Wt: 364.5 g/mol
InChI Key: UGOPAEKEANHKKW-UHFFFAOYSA-M
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Description

4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the difluorophenoxy group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

UGOPAEKEANHKKW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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